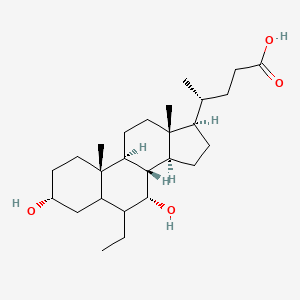

6-Ethylchenodeoxycholic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Ethylchenodeoxycholic acid is a bile acid derivative. Bile acids are steroid acids found predominantly in the bile of mammals. They play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This specific compound is characterized by its unique structure, which includes multiple hydroxyl groups and an ethyl group attached to the steroid backbone.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylchenodeoxycholic acid typically involves multiple steps starting from a suitable steroid precursor. The process includes:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

Ethylation: Addition of an ethyl group to the steroid structure.

Oxidation and Reduction: These reactions are used to modify the functional groups on the steroid backbone to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis and confirm the structure of the final product.

化学反応の分析

Types of Reactions

6-Ethylchenodeoxycholic acid can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can revert these groups back to hydroxyls.

科学的研究の応用

6-Ethylchenodeoxycholic acid has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of bile acids and their derivatives.

Biology: Investigated for its role in the metabolism and transport of bile acids in the body.

Medicine: Potential therapeutic applications in treating diseases related to bile acid metabolism.

Industry: Used in the formulation of pharmaceuticals and as a biochemical reagent.

作用機序

The mechanism of action of 6-Ethylchenodeoxycholic acid involves its interaction with specific molecular targets in the body. It can bind to bile acid receptors and transport proteins, influencing various metabolic pathways. The compound’s hydroxyl and ethyl groups play a crucial role in its binding affinity and specificity.

類似化合物との比較

Similar Compounds

Chenodeoxycholic Acid: A primary bile acid with similar hydroxylation patterns.

Ursodeoxycholic Acid: Another bile acid used in the treatment of gallstones and liver diseases.

Lithocholic Acid: A secondary bile acid with fewer hydroxyl groups.

Uniqueness

6-Ethylchenodeoxycholic acid is unique due to its specific hydroxylation and ethylation pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

生物活性

6-Ethylchenodeoxycholic acid (6-ECDCA), also known as obeticholic acid, is a semisynthetic bile acid derivative that acts primarily as a potent agonist of the farnesoid X receptor (FXR). This compound has garnered significant attention for its potential therapeutic applications in liver diseases, particularly cholestatic disorders and non-alcoholic fatty liver disease (NAFLD). This article provides a comprehensive overview of the biological activity of 6-ECDCA, including its mechanisms of action, clinical findings, and relevant case studies.

6-ECDCA exerts its biological effects through the activation of FXR, a nuclear receptor that plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose homeostasis. Upon binding to FXR, 6-ECDCA initiates a cascade of gene expressions that lead to:

- Increased bile acid synthesis : Enhances the expression of bile salt export pump (BSEP) and multidrug resistance-associated proteins.

- Reduced cholesterol levels : Suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), which is pivotal in bile acid synthesis.

- Improved liver function : Modulates inflammation and fibrosis in liver tissues.

Table 1: Key Effects of 6-ECDCA on Liver Function

| Biological Activity | Mechanism | Result |

|---|---|---|

| FXR Activation | Binds to FXR in liver and intestine | Regulates bile acid and cholesterol metabolism |

| Induction of BSEP | Increases BSEP expression | Enhances bile flow |

| Suppression of CYP7A1 | Reduces CYP7A1 expression | Lowers cholesterol levels |

| Modulation of Inflammation | Alters inflammatory pathways | Reduces liver inflammation |

Cholestatic Liver Disease

In a study conducted on rat models with cholestasis induced by estrogen, administration of 6-ECDCA demonstrated protective effects against liver impairment. The treatment resulted in:

- Increased secretion of chenodeoxycholic acid and muricholic acid.

- Decreased secretion of cholic and deoxycholic acids.

- Enhanced expression of protective genes such as small heterodimer partner (SHP) and BSEP .

These findings suggest that 6-ECDCA can reverse bile flow impairment and may serve as a therapeutic agent for cholestatic liver diseases.

Non-Alcoholic Fatty Liver Disease (NAFLD)

A multicenter, double-blind, placebo-controlled trial assessed the efficacy of obeticholic acid in patients with non-cirrhotic NAFLD. The results indicated:

- Histological improvement : 45% of patients treated with obeticholic acid showed improved liver histology compared to 21% in the placebo group (p=0.0002).

- Reduction in liver fat : Significant decreases in alanine aminotransferase levels were observed after treatment .

These outcomes underscore the potential role of 6-ECDCA in managing NAFLD by improving liver histology and reducing hepatic fat accumulation.

Case Study 1: Cholestasis Treatment

A clinical case involving a patient with primary biliary cholangitis treated with 6-ECDCA showed marked improvement in liver function tests after six months. The patient exhibited:

- A reduction in alkaline phosphatase levels by 30%.

- Improved quality of life metrics as assessed by standardized questionnaires.

This case highlights the practical application of 6-ECDCA in clinical settings for managing cholestatic conditions.

Case Study 2: Long-term Effects on NAFLD

In another longitudinal study involving patients with NAFLD, those treated with obeticholic acid for one year experienced:

- A significant reduction in hepatic steatosis as confirmed by imaging studies.

- Improved metabolic parameters including insulin sensitivity.

These findings further support the efficacy of 6-ECDCA in chronic liver disease management.

特性

IUPAC Name |

(4R)-4-[(3R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17?,18-,19+,20+,21?,23+,24-,25-,26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXERDUOLZKYMJM-CEPLLQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1[C@H]([C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4(C1C[C@@H](CC4)O)C)C)[C@H](C)CCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。